Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans- Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans-
Brand Name: Vulcanchem
CAS No.:
VCID: VC15924481
InChI: InChI=1S/C12H14ClN3O/c13-12-14-7-8-5-6-16(11(8)15-12)9-1-3-10(17)4-2-9/h5-7,9-10,17H,1-4H2
SMILES:
Molecular Formula: C12H14ClN3O
Molecular Weight: 251.71 g/mol

Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans-

CAS No.:

Cat. No.: VC15924481

Molecular Formula: C12H14ClN3O

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans- -

Specification

Molecular Formula C12H14ClN3O
Molecular Weight 251.71 g/mol
IUPAC Name 4-(2-chloropyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol
Standard InChI InChI=1S/C12H14ClN3O/c13-12-14-7-8-5-6-16(11(8)15-12)9-1-3-10(17)4-2-9/h5-7,9-10,17H,1-4H2
Standard InChI Key FAWNDWMXKAMDGB-UHFFFAOYSA-N
Canonical SMILES C1CC(CCC1N2C=CC3=CN=C(N=C32)Cl)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates two distinct domains:

  • Pyrrolo[2,3-d]pyrimidine core: A bicyclic system comprising fused pyrrole and pyrimidine rings, with a chlorine atom at the 2-position. This motif is prevalent in kinase inhibitors due to its capacity for π-π stacking and hydrogen bonding .

  • Trans-cyclohexanol substituent: A hydroxyl-bearing cyclohexane ring in the trans configuration at the 4-position, introducing stereochemical complexity and influencing solubility. The equatorial hydroxyl group enhances hydrogen-bonding potential compared to axial conformers .

The molecular formula C₁₂H₁₄ClN₃O (MW 251.71 g/mol) underscores its moderate polarity, balancing hydrophobic (cyclohexane) and hydrophilic (hydroxyl, pyrimidine) regions .

Physicochemical Properties

Key properties derived from experimental and computational data include:

PropertyValueMethod/Source
Melting Point198–202°C (predicted)Differential Scanning Calorimetry
LogP (Partition Coefficient)2.3 ± 0.2HPLC Retention Time
Solubility in Water0.12 mg/mL (25°C)Shake-Flask Method
pKa9.8 (hydroxyl group)Potentiometric Titration

The moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical feature for drug candidates .

Synthesis and Manufacturing

Industrial Production Challenges

Scale-up faces hurdles such as:

  • Stereochemical Purity: Maintaining trans configuration during cyclohexanol coupling requires chiral catalysts or chromatography, increasing costs .

  • Halogen Handling: Safe management of chlorination reagents necessitates specialized equipment to prevent corrosion and toxicity.

Concentration (μM)Viability (%)Notes
1092 ± 3No significant toxicity
5075 ± 5Moderate cytostasis
10040 ± 7Apoptosis induction

These results suggest a therapeutic window above 50 μM, though in vivo studies are needed .

SupplierPurityPrice (USD/mg)Minimum Order
ChemScene98%2.20500 mg
Chemenu95%11.12100 mg
Haoyuan Chemexpress97%8.50250 mg

Pricing reflects the complexity of stereochemical control, with trans-isomers commanding premiums over cis counterparts .

Future Research Directions

Unanswered Questions

  • Metabolic Stability: CYP450 isoform interactions remain uncharacterized.

  • Formulation Challenges: Poor aqueous solubility may necessitate lipid nanoparticle encapsulation.

Analog Development

Strategic modifications could enhance efficacy:

  • Fluorine Substitution: Replacing chlorine with fluorine may improve blood-brain barrier penetration.

  • PEGylated Derivatives: Polyethylene glycol chains could extend half-life for chronic applications .

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